Fluticasone Propionate-d3: A Technical Guide for Researchers
Fluticasone Propionate-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fluticasone Propionate-d3, a deuterated analog of the potent synthetic corticosteroid, Fluticasone Propionate. This guide details its chemical structure, properties, and significant applications in research and development, particularly its role as an internal standard in bioanalytical studies.
Introduction to Fluticasone Propionate-d3
Fluticasone Propionate-d3 is a stable isotope-labeled version of Fluticasone Propionate, a glucocorticoid receptor agonist widely used for its anti-inflammatory and anti-allergic effects in the treatment of asthma and rhinitis.[1] The incorporation of three deuterium atoms into the propionate moiety of the molecule results in a compound with a higher molecular weight than its parent counterpart, while retaining similar physicochemical properties and biological activity. This key difference allows for its use as an ideal internal standard in quantitative analysis by mass spectrometry, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio.[2][3][4]
Chemical Structure and Properties
The chemical structure of Fluticasone Propionate-d3 is identical to that of Fluticasone Propionate, with the exception of the substitution of three hydrogen atoms with deuterium atoms on the terminal methyl group of the propionate chain.
Chemical Name: (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(((fluoromethyl)thio)carbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propanoate-3,3,3-d3[5]
SMILES: [2H]C([2H])([2H])CC(O[C@]1(C(SCF)=O)--INVALID-LINK--C[C@@]2([H])[C@]3([H])C--INVALID-LINK--C4=CC(C=C[C@]4(C)[C@@]3(F)--INVALID-LINK--C[C@]12C)=O)=O[5]
Below is a table summarizing the key chemical and physical properties of Fluticasone Propionate. While specific data for the deuterated analog is not extensively published, the properties are expected to be very similar.
| Property | Value | Reference(s) |
| Molecular Formula | C25H28D3F3O5S | [5] |
| Molecular Weight | 503.59 g/mol | [5] |
| Appearance | White to off-white powder | [6] |
| Melting Point | ~273°C | [7] |
| Solubility | Practically insoluble in water; freely soluble in dimethyl sulfoxide and dimethylformamide; slightly soluble in methanol and 95% ethanol. | [6] |
| LogP (Partition Coefficient) | ~3.7 | [7] |
Mechanism of Action: Glucocorticoid Receptor Signaling
Fluticasone propionate, and by extension its deuterated form, exerts its potent anti-inflammatory effects by acting as a high-affinity agonist for the glucocorticoid receptor (GR).[6] Upon entering the cell, it binds to the GR, which is located in the cytoplasm in a complex with heat shock proteins. This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the activated GR-ligand complex into the nucleus.
Once in the nucleus, the complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by either direct protein-protein interaction or by competing for coactivators. This results in the decreased expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
The overall effect is a broad suppression of the inflammatory response.
Synthesis of Fluticasone Propionate-d3
While specific, detailed protocols for the synthesis of Fluticasone Propionate-d3 are proprietary to commercial suppliers, the general synthetic routes for Fluticasone Propionate can be adapted by using deuterated precursors. The synthesis of Fluticasone Propionate is a multi-step process that often starts from flumethasone.[8] A key step involves the esterification of a thiocarboxylic acid intermediate with a propionyl group and subsequent introduction of the fluoromethyl group.[8][9][10] To produce the d3 analog, deuterated propionyl chloride or a similar deuterated reagent would be used in the esterification step.
Experimental Protocols: Use as an Internal Standard
Fluticasone Propionate-d3 is predominantly used as an internal standard for the quantification of Fluticasone Propionate in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4][11] Its use is critical for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
Sample Preparation for LC-MS/MS Analysis of Fluticasone Propionate in Human Plasma
The following is a representative protocol for the extraction of Fluticasone Propionate from human plasma prior to LC-MS/MS analysis:
-
Sample Aliquoting: Aliquot 500 µL of human plasma (standards, quality controls, and unknown samples) into appropriately labeled polypropylene tubes.
-
Internal Standard Spiking: Add 50 µL of a 25 pg/mL solution of Fluticasone Propionate-d3 in a suitable solvent (e.g., methanol) to each tube, except for blank samples.
-
Protein Precipitation: Add a protein precipitating agent, such as 0.2 M zinc sulfate solution (700 µL), to each tube.
-
Vortexing: Vortex the samples for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 8000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Transfer the supernatant to a pre-conditioned C18 SPE plate.
-
Wash the SPE plate with 1.6 mL of water followed by 0.8 mL of 20% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 300 µL of 90% acetonitrile in water.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.
-
-
Analysis: The reconstituted sample is then ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A reverse-phase column, such as a C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01 M ammonium acetate with 0.2% acetic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Fluticasone Propionate: e.g., m/z 501.0 → 293.05
-
Fluticasone Propionate-d3: e.g., m/z 504.0 → 293.05 (Note: exact m/z may vary slightly based on instrument calibration and adduct formation)
-
Applications in Pharmacokinetic Studies
The high sensitivity and accuracy afforded by using Fluticasone Propionate-d3 as an internal standard in LC-MS/MS assays have made it an invaluable tool in pharmacokinetic (PK) studies of Fluticasone Propionate.[11][12][13][14][15] These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, particularly when administered via inhalation, where systemic concentrations can be very low.
Accurate quantification of Fluticasone Propionate in plasma allows researchers to:
-
Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[12]
-
Assess the bioequivalence of different formulations of Fluticasone Propionate.
-
Investigate the effects of various factors, such as disease state (e.g., asthma, COPD), on the drug's pharmacokinetics.[14][15]
-
Evaluate potential drug-drug interactions.
Conclusion
Fluticasone Propionate-d3 is a critical tool for researchers and drug development professionals working with Fluticasone Propionate. Its utility as an internal standard in LC-MS/MS-based bioanalysis enables the accurate and precise quantification of the parent drug in biological matrices, which is fundamental for robust pharmacokinetic and bioequivalence studies. A thorough understanding of its properties and applications, as outlined in this guide, is essential for its effective implementation in a research setting.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. sciex.com [sciex.com]
- 3. A sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clearsynth.com [clearsynth.com]
- 6. Fluticasone propionate | 80474-14-2 [chemicalbook.com]
- 7. chemignition.com [chemignition.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. CN110698530A - Synthesis method of fluticasone propionate - Google Patents [patents.google.com]
- 10. Item - Improved Synthesis of Fluticasone Propionate - American Chemical Society - Figshare [acs.figshare.com]
- 11. Pharmacokinetic characteristics of fluticasone, salmeterol and tiotropium after concurrent inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and pharmacodynamic evaluation of fluticasone propionate after inhaled administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and systemic effects of inhaled fluticasone propionate in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and systemic effects of inhaled fluticasone propionate in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
